molecular formula C12H24N2O4 B14702402 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate CAS No. 22131-27-7

2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate

Cat. No.: B14702402
CAS No.: 22131-27-7
M. Wt: 260.33 g/mol
InChI Key: SIUIZWIFPPQMHB-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C_7H_16O_2. It is known for its sedative, anticonvulsant, and muscle relaxant properties . This compound is closely related to other alkyl diols and carbamates, which have similar pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2,2-diethyl-1,3-propanediol with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound’s pharmacological properties make it useful in studying the effects of sedatives and muscle relaxants.

    Medicine: It has potential therapeutic applications due to its sedative and anticonvulsant effects.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and muscle relaxant effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate is unique due to its specific combination of diol and carbamate functional groups, which contribute to its distinct pharmacological profile. Its ability to act as both a sedative and muscle relaxant makes it valuable in various scientific and medical applications .

Properties

CAS No.

22131-27-7

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylbutyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-5-12(6-2,7-17-10(13)15)8-18-11(16)14-9(3)4/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)

InChI Key

SIUIZWIFPPQMHB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC(=O)N)COC(=O)NC(C)C

Origin of Product

United States

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